molecular formula C13H12O3 B024435 (R)-O-Desmethyl Naproxen CAS No. 123050-98-6

(R)-O-Desmethyl Naproxen

Cat. No.: B024435
CAS No.: 123050-98-6
M. Wt: 216.23 g/mol
InChI Key: XWJUDDGELKXYNO-MRVPVSSYSA-N
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Description

(R)-O-Desmethyl Naproxen, also known as this compound, is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin As a Major Human Metabolite of Naproxen

(R)-O-Desmethyl Naproxen (B1676952), more broadly known as 6-O-desmethylnaproxen, is a primary metabolite of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). wikipedia.org The biotransformation of naproxen predominantly occurs in the liver, where it undergoes extensive metabolism. wikipedia.orgnih.gov The principal pathway for the formation of 6-O-desmethylnaproxen is through O-demethylation, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes. caymanchem.commedchemexpress.com

Research has identified CYP1A2 and CYP2C9 as the primary isoforms responsible for the O-demethylation of naproxen in human liver microsomes. caymanchem.commedchemexpress.comclinpgx.org Following its formation, O-desmethylnaproxen can be further metabolized through conjugation reactions, such as glucuronidation, before being excreted. clinpgx.org While naproxen itself is largely excreted as its glucuronide conjugate, a significant portion is first converted to O-desmethylnaproxen and its subsequent conjugates. nih.govnih.gov

Enzymatic and Biochemical Formation Pathways of R O Desmethyl Naproxen

In Vitro Mechanistic Studies of Demethylation

Kinetic studies using human liver microsomes have demonstrated that the O-demethylation of (R)-Naproxen follows Michaelis-Menten kinetics. nih.gov The mean apparent Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of its maximum, was determined to be 123 µM for (R)-Naproxen O-demethylation. nih.gov Further investigations with cDNA-expressed CYP2C9 and CYP1A2 confirmed that both enzymes catalyze the reaction, with apparent Km values similar to those observed in human liver microsomes, ranging from 92-156 µM. nih.gov However, some studies have also reported biphasic kinetics for Naproxen (B1676952) demethylation, which may suggest the involvement of multiple binding sites or enzymes in the process. psu.edunih.gov

In Vivo Formation Dynamics Across Biological Systems

To elucidate the roles of specific CYP isoforms, researchers have employed selective chemical inhibitors in microsomal incubations. Sulfaphenazole, a specific inhibitor of CYP2C9, was shown to reduce the microsomal O-demethylation of (R)-Naproxen by 43%. nih.govwjpmr.com Similarly, furafylline, a known inhibitor of CYP1A2, decreased the formation of the metabolite by 38%. nih.govwjpmr.com In contrast, inhibitors specific to other CYP isoforms, such as coumarin (B35378) (CYP2A6), diethyldithiocarbamate (B1195824) (CYP2E1), quinidine (B1679956) (CYP2D6), and troleandomycin (B1681591) (CYP3A4), had minimal to no effect on the reaction. nih.gov These findings collectively demonstrate that CYP2C9 and CYP1A2 are the principal enzymes responsible for the hepatic O-demethylation of (R)-Naproxen. nih.gov

Table 2: Kinetic Parameters of R-Naproxen O-Demethylation from In Vitro Studies

System Enzyme(s) Kinetic Model Apparent Km (µM) Reference
Human Liver Microsomes Mixed CYPs Michaelis-Menten 123 nih.gov
cDNA-expressed CYP2C9 & CYP1A2 Michaelis-Menten 92-156 nih.gov
Recombinant CYP2C9 Biphasic Not applicable nih.gov

Table 3: Effect of CYP Inhibitors on R-Naproxen O-Demethylation in Human Liver Microsomes

Inhibitor Target CYP Isoform % Inhibition of (R)-Naproxen O-demethylation Reference
Sulfaphenazole CYP2C9 43% nih.govwjpmr.com
Furafylline CYP1A2 38% nih.govwjpmr.com

In Vivo Formation Dynamics Across Biological Systems

In living systems, the formation of (R)-O-Desmethyl Naproxen (B1676952) is a transient step within a broader metabolic cascade. Following its administration, Naproxen is extensively metabolized, primarily in the liver, to 6-O-desmethylnaproxen. wikipedia.orgfda.gov

In humans, approximately 95% of a Naproxen dose is excreted in the urine. drugbank.comfda.gov However, the excreted products consist mainly of conjugated metabolites of both Naproxen and its desmethyl metabolite, accounting for 66% to 92% of the dose. fda.gov Unchanged Naproxen and 6-O-desmethyl naproxen each account for less than 1% of the urinary excretion, indicating that O-demethylation is followed by rapid and efficient Phase II conjugation. drugbank.comfda.gov

Studies in animal models, such as the Sprague-Dawley rat, provide further detail on the fate of the desmethyl metabolite. When rats were administered 6-O-desmethylnaproxen (DMN) directly, a significant portion of the dose was recovered as various conjugates in the bile and urine. psu.edu The primary metabolites identified were the sulfate (B86663) conjugate, the acyl glucuronide, the phenolic glucuronide, and a novel acyl glucuronide-sulfate diconjugate. psu.edu The sulfate conjugate was the most abundant metabolite, excreted predominantly in the urine. psu.edu

Beyond mammalian systems, microbial transformations of Naproxen have also been observed. The fungus Aspergillus niger has been shown to catalyze the O-dealkylation of S-Naproxen, producing O-desmethylnaproxen, demonstrating that this metabolic pathway is not exclusive to higher organisms. ingentaconnect.com

Table 4: Metabolites of Intravenously Administered Desmethylnaproxen (DMN) in Rats

Metabolite Excretion Pathway % of Total Dose Recovered Reference
DMN-Sulfate Conjugate Primarily Urine ~50% psu.edu
Unchanged DMN Primarily Urine ~10% psu.edu
DMN-Acyl Glucuronide Primarily Bile ~10% psu.edu
DMN-Phenolic Glucuronide Primarily Bile ~6% psu.edu
DMN-Acyl Glucuronide-Sulfate Diconjugate Exclusively Bile ~4% psu.edu

Further Metabolic Transformations and Conjugation of (R)-O-Desmethyl Naproxen

This compound, a primary oxidative metabolite of (S)-Naproxen, possesses both a carboxylic acid and a phenolic functional group. psu.edunih.gov This structure allows it to undergo extensive phase II metabolism, leading to the formation of various conjugated metabolites. The primary conjugation pathways include glucuronidation and sulfation, which enhance the water solubility of the compound and facilitate its excretion. scialert.netdocsdrive.com

Pharmacokinetic and Dispositional Research of R O Desmethyl Naproxen

Systemic Exposure and Plasma Concentrations

Following the oral administration of naproxen (B1676952), it is extensively metabolized in the liver to 6-O-desmethyl naproxen ((R)-O-Desmethyl Naproxen). fda.govwikipedia.org Both the parent drug, naproxen, and its desmethyl metabolite undergo further metabolism to their respective acylglucuronide conjugated metabolites. fda.gov The plasma half-life of the naproxen anion in humans typically ranges from 12 to 17 hours. fda.gov The clearance rate of naproxen is approximately 0.13 mL/min/kg. fda.gov

At therapeutic levels, naproxen is more than 99% bound to albumin. fda.gov However, at doses exceeding 500 mg per day, there is a less than proportional increase in plasma levels. This is due to an increase in clearance caused by the saturation of plasma protein binding at these higher doses. fda.gov

Metabolite Excretion Pathways and Profiles

The primary route of elimination for naproxen and its metabolites is through the kidneys, with approximately 95% of any given dose being excreted in the urine. fda.gov The urinary excretory products consist mainly of naproxen (<1%), 6-O-desmethyl naproxen (<1%), and their conjugates (66% to 92%). fda.gov A smaller portion, 3% or less of the administered dose, is excreted in the feces. fda.gov

A study involving ten human subjects who received a 500 mg oral dose of naproxen provided a detailed profile of the excreted metabolites over a 100-hour collection period. The findings are summarized in the table below. researchgate.netnih.gov

MetabolitePercentage of Dose Recovered in Urine (Mean ± SD)
Naproxen Acyl Glucuronide50.8 ± 7.32%
Naproxen Isoglucuronide6.5 ± 2.0%
O-desmethylnaproxen Acyl Glucuronide14.3 ± 3.4%
O-desmethylnaproxen Isoglucuronide5.5 ± 1.3%
Unchanged Naproxen<1%
Unchanged O-desmethylnaproxen<1%

It is noteworthy that the half-lives of both naproxen's metabolites and their conjugates are shorter than 12 hours, and their rates of excretion closely parallel the rate of naproxen's disappearance from the plasma. fda.gov In individuals with renal impairment, there is a potential for the accumulation of naproxen metabolites. medcentral.com

Plasma Protein Binding Characteristics of this compound

The binding of this compound and its related compounds to plasma proteins is a significant factor in their pharmacokinetic profile. Research has shown that the unconjugated form of this compound is 100% bound to plasma proteins. nih.govnih.gov In comparison, the parent compound, naproxen, exhibits a plasma protein binding of 98%. nih.govnih.gov

The acyl glucuronide conjugates of both naproxen and this compound show lower, yet still substantial, plasma protein binding. The binding characteristics are detailed in the table below. nih.govnih.gov

CompoundPlasma Protein Binding
This compound100%
Naproxen98%
O-desmethylnaproxen Acyl Glucuronide72%
O-desmethylnaproxen Isoglucuronide42%
Naproxen Acyl Glucuronide92%
Naproxen Isoglucuronide66%

Influence of Genetic Polymorphisms on this compound Disposition

Impact of CYP2C9 Polymorphisms

The metabolism of naproxen to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C9. wikipedia.orgnih.gov Genetic variations, or polymorphisms, in the CYP2C9 gene can influence the metabolic rate of drugs that are substrates for this enzyme. nih.gov

Several studies have investigated the effect of CYP2C9 polymorphisms on the pharmacokinetics of naproxen and, consequently, the formation of this compound. One study involving healthy male Korean subjects with either the CYP2C91/1 (ancestral) or CYP2C91/3 (mutated) genotype found no significant differences in the pharmacokinetics of naproxen between the two groups. nih.gov The area under the plasma concentration-time curve (AUC) and the oral clearance of naproxen were similar for both genotypes. nih.gov

However, another study that analyzed the pharmacokinetic parameters of naproxen and this compound in oral fluid found significant differences in some parameters for naproxen between individuals with the ancestral CYP2C91 genotype and those with mutated (CYP2C92 and/or *3) genotypes. mdpi.com Specifically, the volume of distribution (Vd/F) and the elimination rate constant (Kel) for naproxen were significantly different. mdpi.com Interestingly, for this compound, no significant differences in pharmacokinetic parameters were observed between the genotype groups in this study. nih.govmdpi.com

Pharmacokinetic Modeling and Simulation for the Metabolite

Pharmacokinetic (PK) modeling and simulation are valuable tools for understanding and predicting the behavior of drugs and their metabolites in the body. For this compound, non-compartmental models with first-order elimination have been utilized to estimate key PK parameters. mdpi.complos.org These parameters include the area under the curve (AUC), predicted total clearance (Cl/F), volume of distribution (Vd/F), and elimination half-life (t1/2), based on experimentally obtained concentrations. mdpi.complos.org

Physiologically based pharmacokinetic (PBPK) modeling has also been employed to simulate the absorption, distribution, metabolism, and excretion of naproxen and, by extension, the formation of its metabolites. tandfonline.com These models integrate physicochemical and biopharmaceutical properties of the drug with physiological data to predict its pharmacokinetic profile. tandfonline.com Such in silico simulations can be used to bridge in vitro dissolution data with in vivo pharmacokinetic behavior, potentially aiding in the development and regulatory assessment of naproxen formulations. tandfonline.com

Pharmacological and Toxicological Investigations of R O Desmethyl Naproxen

Enzyme Inhibition Profiles and Functional Activity

The primary mechanism of action for naproxen (B1676952) is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis. wikipedia.orgnih.gov However, research into the specific interaction of the (R)-O-Desmethyl Naproxen metabolite with COX-1 and COX-2 is not extensively detailed in publicly available scientific literature. While studies have examined the inhibitory potential of the parent (R)-naproxen and the primary metabolite of (S)-naproxen, (S)-O-Desmethyl naproxen, specific quantitative data such as IC₅₀ values for the this compound enantiomer are not available. nih.gov One study noted that the major in vivo metabolite of naproxen, referred to as O-demethyl naproxen, was a very weak inhibitor of COX enzymes, but the specific stereoisomer was not definitively identified as the (R)-form in the context of the assay. nih.gov

Role in Drug-Induced Organ Injury Mechanisms

The mechanism of naproxen-induced hepatotoxicity is generally considered idiosyncratic and may involve toxic metabolites. nih.govageb.be However, investigations into the specific role of this compound in mediating liver injury are not present in the available scientific literature. Research into the immune-mediated mechanisms of naproxen-induced liver injury has specifically identified the (S)-O-Desmethyl Naproxen metabolite as the immunogenic trigger, not the (R)-enantiomer. nih.govnih.gov

The nephrotoxicity associated with NSAIDs is largely considered a class effect related to the inhibition of prostaglandin synthesis by the parent drug, which impacts renal blood flow and function. nih.govbioclima.ro This can lead to conditions such as acute kidney injury, particularly in at-risk patients. nih.gov While the accumulation of naproxen metabolites is a concern in patients with renal insufficiency, there is no evidence in the reviewed literature to suggest that this compound itself is directly nephrotoxic or plays a specific role in the mechanisms of NSAID-induced kidney injury. fda.govnih.gov

Environmental Occurrence and Ecotoxicological Impact

The widespread use of naproxen results in its continual release into the environment, primarily through wastewater. researchgate.net As a major human metabolite of naproxen, O-desmethyl naproxen is consequently detected in various environmental compartments and has its own ecotoxicological profile. researchgate.netnih.gov

O-Desmethyl Naproxen has been identified as a significant transformation product of naproxen in wastewater treatment plants (WWTPs) and has been detected in both treatment plant effluents and receiving surface waters. unibas.it Analytical studies, particularly in aquatic environments, have confirmed its presence, though often without distinguishing between the (R) and (S) enantiomers.

A study conducted in the Tama River basin in Tokyo, Japan, provided specific concentration data for O-desmethyl naproxen (referred to as DM-NAP) in the aquatic environment. The findings from this study are summarized in the table below.

While these studies confirm the environmental presence of the metabolite, information regarding its occurrence in terrestrial environments like soil and sediment is less specific, though the general contamination of soils with various pharmaceuticals via biosolids application is a recognized pathway.

The potential for pharmaceutical metabolites to exert toxic effects on non-target organisms is a significant environmental concern, as these transformation products can sometimes be more harmful than the parent compound. nih.gov

In-vitro studies have also suggested the potential for enhanced toxicity of the metabolite. One study assessing the cytotoxicity of O-desmethylnaproxen on a mouse connective tissue fibroblast cell line (L929) determined an IC50 (the concentration causing 50% inhibition of cell viability) of 0.7 µg/mL, whereas the parent naproxen did not cause 50% cell death at the concentrations tested, suggesting the metabolite is more cytotoxic in this model. researchgate.net

These findings underscore the need for further research to determine the specific ecotoxicological risk posed by this compound to various environmental species.

The primary transformation pathway for naproxen in biological systems, including wastewater treatment, is O-demethylation, which produces O-desmethyl naproxen. unibas.itresearchgate.net This reaction involves the cleavage of the ether bond on the naphthalene (B1677914) ring. unibas.it

This biodegradation step has been observed in aerobic degradation experiments using activated sludge from WWTPs and is carried out by various microorganisms. unibas.itresearchgate.net Studies have identified that fungi, such as Aspergillus niger, and bacteria are capable of this transformation. researchgate.net A well-described pathway involves the bacterium Bacillus thuringiensis B1(2015b), which degrades naproxen via demethylation to O-desmethylnaproxen as a key intermediate. researchgate.net In this specific bacterial pathway, the O-desmethylnaproxen is subsequently converted to other compounds, such as salicylic (B10762653) acid, which can then be funneled into the central metabolism of the microorganism. researchgate.net

The process of chiral inversion, where the pharmacologically active (S)-naproxen is converted to the (R)-enantiomer, has been observed in environmental systems. safeworkaustralia.gov.au This suggests that both (R)- and (S)-enantiomers of naproxen are available for degradation, and consequently, both (R)- and (S)-O-Desmethyl Naproxen are likely formed in the environment, although specific degradation pathways for each enantiomer of the metabolite are not typically differentiated in the literature.

Analytical Methodologies for the Quantification and Characterization of R O Desmethyl Naproxen

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of (R)-O-Desmethyl Naproxen (B1676952) from its parent compound and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the simultaneous determination of naproxen and O-Desmethyl Naproxen in biological fluids like human plasma or serum. nih.gov

Key Features of HPLC Methods:

Reversed-Phase Chromatography: Typically, reversed-phase columns, such as C18, are used for separation. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure optimal separation. researchgate.netpsu.eduoup.com For instance, a mobile phase of acetonitrile and 20 mM phosphate buffer (pH 7) containing 0.1% trifluoroacetic acid (65:35, v/v) has been successfully used. oup.comipinnovative.com

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set at a point of significant absorbance for the analytes, such as 230 nm or 278 nm. researchgate.netmdpi.comresearchgate.net

Sample Preparation: A crucial step involves the extraction of the analytes from the biological matrix. This is often achieved through liquid-liquid extraction with solvents like ethyl acetate (B1210297) or chloroform (B151607) after acidification of the plasma sample. nih.gov Protein precipitation with acetonitrile is another common sample preparation technique. researchgate.net

Internal Standards: To ensure accuracy and precision, an internal standard, such as p-chlorowarfarin or diclofenac (B195802) sodium, is typically added to the samples before extraction. nih.govresearchgate.net

Research Findings: Validated HPLC methods have demonstrated the ability to detect naproxen and its desmethyl metabolite at concentrations as low as 2 micrograms per milliliter in 0.5 ml plasma samples. nih.gov Linearity is often established over a relevant concentration range, for example, from 0.10 to 5.0 µg/mL. oup.comipinnovative.com These methods are designed to be specific, with no interference from other common drugs like salicylic (B10762653) acid and its metabolites. nih.gov Chiral HPLC methods, employing polysaccharide-based chiral stationary phases (CSPs), have also been developed to separate the enantiomers of naproxen, which is critical as the (R)-enantiomer is known to be hepatotoxic. mdpi.com

Table 1: HPLC Method Parameters for (R)-O-Desmethyl Naproxen Analysis

Parameter Details Reference
Column Reversed-phase C18 nih.govresearchgate.net
Mobile Phase Acetonitrile: 0.5% Triethylamine buffer (50:50 v/v), pH 3.5 researchgate.net
Methanol (B129727):Water:Acetic Acid (85:15:0.1 v/v/v) on Lux Amylose-1 for chiral separation mdpi.com
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection UV at 230 nm mdpi.comresearchgate.net
Internal Standard p-Chlorowarfarin, Diclofenac Sodium nih.govresearchgate.net
Linearity Range 10 to 120 µg/mL researchgate.net
Limit of Quantification (LOQ) 25 ng/mL researchgate.net

For enhanced sensitivity and selectivity, particularly at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is especially valuable for analyzing samples from various biological matrices, including saliva and plasma. plos.orgnih.govplos.org

Key Features of LC-MS/MS Methods:

Chromatographic Separation: Similar to HPLC, reversed-phase columns like Shim-Pack XR-ODS are used. plos.orgnih.gov A typical mobile phase might be a mixture of methanol and 10 mM ammonium (B1175870) acetate (70:30, v/v). plos.orgnih.govplos.org

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly employed, operating in multiple reaction monitoring (MRM) mode to achieve high specificity and sensitivity. plos.orgnih.gov The instrument parameters, such as source and desolvation temperatures, and collision gas pressure, are optimized for the specific analytes. plos.org

Sample Preparation: Liquid-liquid extraction is a frequently used sample preparation method. plos.orgnih.gov Protein precipitation is another viable option. indexcopernicus.com

High Throughput: LC-MS/MS methods are often designed for high throughput, with short analytical run times, sometimes as low as 2-5 minutes per sample. plos.orgnih.govindexcopernicus.com

Research Findings: LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of naproxen and 6-O-desmethylnaproxen in human saliva and plasma. plos.orgnih.govplos.org These methods demonstrate excellent linearity over a wide concentration range, for instance, from 1.167 µg/mL to 163.729 µg/mL for naproxen in plasma. indexcopernicus.com The high sensitivity of LC-MS/MS allows for detailed pharmacokinetic studies, tracking the absorption, distribution, metabolism, and elimination of the drug and its metabolite over time. plos.orgplos.org Enantioselective analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) after derivatization has also been reported for environmental water samples, achieving detection limits in the low ng/L range. capes.gov.br

Table 2: LC-MS/MS Method Parameters for this compound Analysis

Parameter Details Reference
Instrument Triple Quadrupole Mass Spectrometer plos.orgnih.gov
Column Shim-Pack XR-ODS 75Lx2.0, C18 pre-column plos.orgnih.govresearchgate.net
Mobile Phase Methanol and 10 mM ammonium acetate (70:30, v/v) plos.orgnih.govresearchgate.net
Flow Rate 0.3 mL/min plos.orgnih.govresearchgate.net
Sample Preparation Liquid-liquid extraction with ethyl acetate and HCl plos.orgnih.govresearchgate.net
Run Time 5 minutes plos.orgnih.govresearchgate.net
Matrix Saliva, Plasma plos.orgnih.govplos.org

Spectrophotometric Methods (e.g., UV-Spectrophotometry)

UV-Spectrophotometry offers a simpler and more cost-effective method for the determination of naproxen, and in some cases, its metabolite.

Key Features of Spectrophotometric Methods:

Derivative Spectrophotometry: To resolve the overlapping spectra of naproxen and its metabolite, second-derivative spectrophotometry can be employed. This technique enhances the spectral details and allows for the quantification of naproxen in the presence of O-Desmethyl Naproxen. nih.gov

Wavelength Selection: The measurement is taken at a specific wavelength where the interference from the metabolite is minimal. For example, in a second-derivative method, the peak amplitude at 328.2 nm was used for naproxen quantification. nih.gov

Sample Preparation: Direct extraction of the non-ionized form of the drug from plasma using a solvent like diethyl ether is a common procedure. nih.gov

Research Findings: A second-derivative spectrophotometric method has been validated for determining naproxen in human plasma, even in the presence of its 6-desmethyl metabolite. nih.gov The method demonstrated a linear dynamic range for naproxen from 5.0 to 100.0 mg/L, with a high correlation coefficient (r = 0.99993). nih.gov The limit of quantification was found to be 2.42 mg/L, and the results showed good agreement with a reference HPLC method. nih.gov For naproxen alone in pharmaceutical dosage forms, direct UV spectrophotometry at its maximum absorbance wavelength (e.g., 273 nm or 331 nm) is also used. innovareacademics.inaustinpublishinggroup.com

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times and minimal sample consumption. nih.govoatext.com

Key Features of Capillary Electrophoresis:

Chiral Separations: CE is particularly powerful for chiral separations. By adding a chiral selector, such as methyl-beta-cyclodextrin, to the running buffer, the enantiomers of naproxen can be resolved. nih.gov

Buffer System: The separation is carried out in a buffer solution, for example, 110 mM sodium acetate at pH 6.0. nih.gov

Detection: UV detection is commonly used, with the wavelength set appropriately (e.g., 232 nm). nih.gov More sensitive detection methods like laser-induced fluorescence and chemiluminescence have also been coupled with CE. oatext.compsu.edu

Microchip Electrophoresis: The technique can be miniaturized onto a microchip platform (MCE), enabling extremely fast separations, with complete enantiomeric resolution of naproxen achieved in less than one minute. nih.gov

Research Findings: CE methods have been successfully developed for the enantiomeric resolution of (R,S)-naproxen. nih.gov The use of chemiluminescence detection has enabled the development of a highly sensitive CE method for naproxen in human urine, with a limit of detection of 2.7 µg L−1. oatext.com Micellar electrokinetic capillary chromatography (MECC), a mode of CE, has been used for the determination of naproxen in human serum with direct sample injection. psu.edu

Electrochemical Detection Methods

Electrochemical methods provide a low-cost, sensitive, and portable alternative for the detection of naproxen and its metabolites. nih.govresearchgate.net

Key Features of Electrochemical Methods:

Modified Electrodes: The performance of electrochemical sensors is often enhanced by modifying the electrode surface with various nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) or graphene-based composites. nih.govresearchgate.net These modifications increase the surface area and electrocatalytic activity.

Detection Principle: The detection is based on the electrochemical oxidation of the analyte at the electrode surface, which generates a measurable current.

Chiral Recognition: Some electrochemical sensors have been designed for the chiral-selective detection of naproxen enantiomers by incorporating a chiral selector, like bovine serum albumin, onto the electrode surface. researchgate.net

Research Findings: Electrochemical sensors have been developed for naproxen with limits of detection in the micromolar (µM) and even nanomolar (nM) range. nih.gov For instance, a glassy carbon electrode modified with MWCNTs showed a detection limit of 6 µM for naproxen. nih.gov An electrochemical sensor designed for chiral selectivity reported a limit of detection of 0.74 µM for (S)-naproxen and 0.95 µM for (R)-naproxen. nih.gov Square-wave voltammetry has been used to study the electrochemical behavior of (S)-O-desmethylnaproxen. bmc-rm.org Stainless-steel electrodes have also been effectively used for the electrochemical oxidation of naproxen and its transformation products in surface water. mdpi.com

Bioanalytical Method Development and Validation in Biological Matrices

The development and validation of bioanalytical methods are critical to ensure the reliability of data from pharmacokinetic and other studies. This process involves a series of experiments to demonstrate that the method is accurate, precise, selective, and robust for the intended application.

Key Aspects of Bioanalytical Method Validation:

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix, such as endogenous compounds and metabolites. indexcopernicus.comijmtst.com

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are assessed at different concentration levels. oup.comindexcopernicus.com Intra-day and inter-day precision and accuracy are evaluated. oup.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. indexcopernicus.comijmtst.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. oup.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated. plos.org

Research Findings: Numerous bioanalytical methods, primarily based on HPLC and LC-MS/MS, have been fully validated for the determination of naproxen and O-Desmethyl Naproxen in human plasma, serum, and saliva according to regulatory guidelines. researchgate.netindexcopernicus.complos.orgijmtst.com These validated methods have been successfully applied to pharmacokinetic studies, providing reliable data on the drug's behavior in the human body. plos.orgoup.com For example, a validated LC-MS/MS method for naproxen in human plasma showed linearity from 100 to 10000 ng/ml. ijmtst.com

Extraction Procedures from Biological Samples

The analysis of this compound in biological samples such as plasma, serum, and urine necessitates efficient extraction to isolate the analyte from complex matrices. The most common techniques employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of O-Desmethyl Naproxen and its parent compound from plasma or serum, the sample is typically acidified to protonate the carboxylic acid group, making the molecule less water-soluble. An organic solvent such as ethyl acetate is then used to extract the compounds. mdpi.comnih.gov The organic layer is subsequently separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. mdpi.comnih.gov

Solid-phase extraction has emerged as a more modern and often more efficient alternative to LLE, offering advantages such as higher recovery, cleaner extracts, and reduced solvent consumption. C18 cartridges are frequently used for the extraction of naproxen and its metabolites from urine. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an organic solvent like methanol.

For the specific analysis of the (R)-enantiomer, a chiral separation step is required after extraction. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for resolving the enantiomers of O-Desmethyl Naproxen. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated excellent enantioseparation capabilities for naproxen and its analogs. mdpi.comnih.gov For instance, a Lux Amylose-1 column has been successfully used to achieve baseline resolution of naproxen enantiomers. nih.gov The mobile phase composition is critical for effective chiral separation and often consists of a mixture of an organic solvent (e.g., methanol, ethanol) and an aqueous buffer, sometimes with the addition of an acidic modifier like acetic acid. mdpi.comnih.gov

Validation Parameters (Accuracy, Precision, Specificity, Limits of Detection/Quantification)

The validation of analytical methods is essential to ensure their reliability for the intended application. Key validation parameters include accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).

Accuracy refers to the closeness of the measured value to the true value. For bioanalytical methods, it is often assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, specificity is demonstrated by the ability of the chiral chromatographic method to separate the (R)-enantiomer from the (S)-enantiomer and other endogenous components in the biological matrix.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table summarizes typical validation parameters for the chiral analysis of naproxen enantiomers, which can be considered indicative for this compound due to their structural similarity.

Validation ParameterTypical Value/Method
Linearity A linear relationship between concentration and response is typically observed over a specific range.
Accuracy (Recovery) Often in the range of 98-102%.
Precision (RSD) Intraday and interday precision are generally required to be within ±15%.
LOD For the chiral analysis of R-naproxen, an LOD of 0.6 µg/mL has been reported. mdpi.com
LOQ For the chiral analysis of R-naproxen, an LOQ of 2 µg/mL has been reported. mdpi.com

Spectroscopic Characterization (NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of a molecule. In the ¹H-NMR spectrum of O-Desmethyl Naproxen, the characteristic signal for the methoxy (B1213986) group protons of naproxen (around 3.9 ppm) is absent. amegroups.cningentaconnect.com Instead, a signal corresponding to the phenolic proton appears. The remaining signals of the naphthalene (B1677914) ring system and the propionic acid side chain are consistent with the desmethyl structure. amegroups.cningentaconnect.com While standard NMR cannot differentiate between the (R) and (S) enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, leading to separate signals for the enantiomers.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of O-Desmethyl Naproxen, the molecular ion peak is observed at an m/z corresponding to its molecular weight (C₁₃H₁₂O₃, exact mass: 216.0786). massbank.eu Tandem mass spectrometry (MS/MS) is used to obtain structural information through collision-induced dissociation (CID). The fragmentation of the protonated molecule [M+H]⁺ often involves the loss of the carboxylic acid group (a neutral loss of 46 Da) and subsequent fragmentations of the naphthalene core. core.ac.uk

The following table presents key mass spectrometric data for O-Desmethyl Naproxen.

Ionm/z (Observed)
[M+H]⁺ 217.0859
Fragment Ion 1 171.0804
Fragment Ion 2 141.0700
Fragment Ion 3 115.0542

Data sourced from public mass spectral databases. massbank.eumassbank.jp

Advanced Research Avenues and Future Directions for R O Desmethyl Naproxen Studies

Molecular Modeling and Computational Studies of Interactions

Computational methods are poised to provide deeper insights into the molecular behavior of (R)-O-Desmethyl Naproxen (B1676952). Future research can leverage molecular modeling to simulate its interactions with various biological targets.

Key Research Areas:

Receptor Binding Simulations: Docking studies can elucidate the binding affinity and orientation of (R)-O-Desmethyl Naproxen within the active sites of enzymes like cyclooxygenase (COX) and various cytochrome P450 (CYP) isoforms. nih.govmdpi.comacs.org Understanding these interactions at an atomic level can explain the observed biological activity, or lack thereof, compared to its parent compound.

Quantum Mechanical Calculations: Semi-empirical quantum mechanical methods can be employed to calculate the binding free energies and selectivity of this compound with different receptors. acs.org These calculations can provide a more accurate prediction of its pharmacological and toxicological profile.

Solvation and Transport Modeling: Computational models can predict the solvation properties of this compound, which influences its distribution and transport across biological membranes. acs.org

Computational Method Application for this compound Research Potential Insights
Molecular DockingSimulating binding to COX-1 and COX-2 enzymes.Understanding the structural basis for its reduced or absent anti-inflammatory activity. nih.govmdpi.com
Quantum MechanicsCalculating electronic properties and reaction energetics.Predicting metabolic stability and potential for forming reactive intermediates. scialert.net
Molecular DynamicsSimulating the dynamic behavior of the molecule in a biological environment.Revealing conformational changes upon binding to target proteins.

Microbial Transformation and Bioremediation Research

The role of microorganisms in the transformation of pharmaceuticals is a growing field of interest, with implications for both environmental science and drug metabolism studies.

Key Research Areas:

Identification of Transforming Microbes: Research is needed to identify specific bacterial and fungal strains capable of metabolizing this compound. researchgate.netamegroups.cnnih.gov Studies have shown that certain microorganisms can perform O-demethylation of naproxen, and further investigation into the stereospecificity of these transformations is warranted. researchgate.netingentaconnect.com

Bioremediation Strategies: Once identified, these microorganisms could be harnessed for bioremediation to remove naproxen and its metabolites from contaminated water sources. researchgate.netresearchgate.net Understanding the degradation pathways is crucial for developing effective environmental cleanup technologies.

Microbial Models of Mammalian Metabolism: Some microbial systems can mimic mammalian drug metabolism. nih.govingentaconnect.com Studying the transformation of this compound in these models could provide a cost-effective and ethical way to produce metabolites for further study and predict metabolic pathways in humans. amegroups.cn

Microorganism Type Potential Role in this compound Research Example Research Focus
BacteriaDegradation and transformation in wastewater treatment plants.Isolation of bacterial consortia for enhanced bioremediation of naproxen metabolites. researchgate.netresearchgate.net
FungiProduction of hydroxylated and other phase I metabolites.Using fungal cultures like Aspergillus niger to generate novel metabolites of this compound for structural elucidation. ingentaconnect.com
Anaerobic ConsortiaTransformation under anoxic conditions.Investigating the fate of this compound in anaerobic digesters and its impact on methane (B114726) production. researchgate.net

Elucidation of Remaining Minor Metabolic Pathways

While the major metabolic pathways of naproxen are known, the minor pathways, particularly those involving its metabolites like this compound, are less understood. scialert.netwikipedia.org

Key Research Areas:

Identification of Novel Conjugates: Advanced analytical techniques like high-resolution mass spectrometry can be used to identify and characterize novel phase II conjugates of this compound, such as sulfate (B86663) or glycine (B1666218) conjugates. scialert.netpsu.edu

Role of Specific Enzymes: Investigating the specific sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) isoforms responsible for the conjugation of this compound will provide a more complete picture of its metabolism. nih.gov

Diconjugate Formation: The potential for the formation of diconjugates, where both the carboxyl and phenolic groups of this compound are conjugated, represents an underexplored area of its metabolism. psu.edu

Comparative Stereochemical Impact on Biological Activity and Toxicity

The stereochemistry of a molecule can have a profound impact on its biological effects. A key area of future research is the direct comparison of the (R) and (S) enantiomers of O-Desmethyl Naproxen.

Key Research Areas:

Enantioselective Bioassays: Conducting bioassays to compare the inhibitory activity of this compound and (S)-O-Desmethyl Naproxen on various enzymes and receptors is essential. mdpi.com This will clarify the pharmacological relevance of each stereoisomer.

Stereoselective Toxicity Studies: In vitro studies using cell lines can be designed to assess any differential toxicity between the two enantiomers. This is particularly important given that the (R)-enantiomer of the parent drug, naproxen, is associated with hepatic toxicity. worktribe.com

Chiral Inversion Studies: Investigating the potential for in vivo or in vitro chiral inversion of this compound to its (S)-enantiomer is crucial, as this could alter its pharmacological profile. mdpi.com

Stereoisomer Known/Hypothesized Activity Future Research Question
(S)-O-Desmethyl NaproxenMetabolite of the active (S)-Naproxen; considered largely inactive. mdpi.comDoes it retain any residual activity on targets other than COX?
This compoundMetabolite of the less active (R)-Naproxen. nih.govDoes it possess any unique biological activities or toxicities not seen with the (S)-enantiomer?

Development of Novel Research Tools and Standards

Advancements in the study of this compound rely on the availability of high-quality research tools and analytical standards.

Key Research Areas:

Synthesis of Labeled Standards: The synthesis of isotopically labeled (e.g., ¹³C, ²H) this compound is needed for use as internal standards in quantitative mass spectrometry-based studies.

Development of Enantioselective Analytical Methods: Improving and validating robust analytical methods, such as chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis, is necessary for the accurate separation and quantification of (R)- and (S)-O-Desmethyl Naproxen in complex biological and environmental matrices. ipinnovative.commdpi.com

Certified Reference Materials: The production of certified reference materials for this compound would ensure the accuracy and comparability of research findings across different laboratories. synzeal.comlgcstandards.comsigmaaldrich.com

Q & A

Q. What enzymatic pathways catalyze the formation of (R)-O-Desmethyl Naproxen in humans?

this compound is primarily formed via cytochrome P450 (CYP)-mediated O-demethylation of (R)-naproxen. Key isoforms include CYP2C9 and CYP1A2 , as demonstrated by kinetic studies using recombinant enzymes (Table 1). For example, CYP2C9 exhibits higher catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) compared to CYP1A2, with substrate specificity influenced by stereochemistry . Researchers should validate enzyme activity using Supersome assays and LC-MS/MS quantification of metabolites.

Q. How can this compound be distinguished from its (S)-enantiomer in analytical workflows?

Chiral chromatography (e.g., using amylose- or cellulose-based columns) coupled with mass spectrometry is critical for enantiomeric separation. The (R)-enantiomer is typically absent in untreated sewage but detected in effluents due to microbial chiral inversion during wastewater treatment . Method validation should include spiked environmental samples and comparison with certified reference standards (e.g., GC49179A) .

Q. What are the physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular weight : 216.23 g/mol
  • LogP : 2.73 (indicative of moderate lipophilicity)
  • Stability : Store at 2–8°C in DMSO to prevent degradation . Researchers should account for solubility limitations in aqueous buffers by using co-solvents like PEG300 or Tween 80 in in vivo formulations .

Advanced Research Questions

Q. How do environmental conditions influence the chiral inversion of this compound in aquatic systems?

Laboratory studies with activated sludge show rapid chiral inversion of (S)-naproxen to (R)-naproxen, but this process is negligible in river die-away experiments due to slower microbial activity. Photodegradation does not induce inversion, suggesting sunlight-independent mechanisms . To resolve contradictions, researchers should replicate field conditions (e.g., low-temperature, aerobic vs. anaerobic systems) and quantify enantiomeric fractions (EF = S/[S+R]) via longitudinal sampling .

Q. What experimental strategies address discrepancies in CYP2C9-mediated metabolism across human populations?

Genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) reduce catalytic efficiency for this compound formation. Use in vitro assays with human liver microsomes or recombinant enzymes (e.g., CYP2C9 M1L variant) to model inter-individual variability. Kinetic parameters (KmK_m, VmaxV_{\text{max}}) should be compared using nonlinear regression analysis .

Q. How can researchers optimize detection limits for this compound in complex environmental matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by UPLC-MS/MS achieves detection limits of 0.01 µg/L. Method validation must include matrix-effect corrections (e.g., using isotope-labeled internal standards) and recovery rates >85% . For sediment samples, pressurized liquid extraction (PLE) with acetone:water (7:3) is recommended.

Q. What mechanisms explain the persistence of this compound in river systems despite wastewater treatment?

this compound resists biodegradation due to its stable naphthalene backbone and hydroxyl group. Its half-life in rivers exceeds 30 days, with concentrations correlating with untreated sewage inflow (EF <0.90). Researchers should integrate hydraulic modeling and mass-balance approaches to track sources .

Methodological Guidance

Designing a pharmacokinetic study for this compound in rodent models

  • Dosing : Administer 10 mg/kg (R)-naproxen intravenously; account for metabolic conversion by collecting plasma at 0, 1, 2, 4, and 8 hours post-dose.
  • Formulation : Use 5% DMSO + 40% PEG300 + 55% saline to enhance solubility .
  • Analytics : Quantify this compound via LC-MS/MS with a lower limit of quantification (LLOQ) of 5 ng/mL.

Resolving conflicting data on (R)-naproxen’s ecological toxicity
Discrepancies arise from species-specific sensitivity (e.g., algae vs. fish). Use standardized OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assay) and prioritize chronic endpoints (e.g., reproduction) at environmentally relevant concentrations (0.1–1 µg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.